N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-FLUOROBENZAMIDE: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-FLUOROBENZAMIDE typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed.
Hydrazination: The ester is then converted to hydrazide.
Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonyl Chloride Formation: The thiol is converted to sulfonyl chloride.
Nucleophilic Attack: The sulfonyl chloride undergoes nucleophilic attack by amines to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules with potential biological activities . Biology : It has been studied for its antiviral and antibacterial properties . Medicine : The compound shows promise as a potential therapeutic agent for various diseases, including cancer and infectious diseases . Industry : It is used in the development of new agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: Known for its antibacterial activity.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Exhibits strong inhibition against bacterial strains.
Uniqueness: : N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-FLUOROBENZAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C16H11ClFN3OS2 |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-12-7-3-1-5-10(12)9-23-16-21-20-15(24-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
TVGCWYJQCISSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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